

# SBP1 Peptide: A Comparative Analysis of Antiviral Efficacy Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of the SBP1 peptide and its derivatives against various strains of SARS-CoV-2. While initial studies on the standalone SBP1 peptide showed limited in vitro antiviral efficacy, subsequent modifications, particularly through fusion with antibody fragments and creation of tandem repeats, have demonstrated potent neutralizing capabilities. This report summarizes the quantitative data from key studies, details the experimental methodologies employed, and illustrates the underlying mechanism of action.

## Comparative Antiviral Activity of SBP1 and its Derivatives

The antiviral potency of SBP1 and its engineered constructs has been evaluated against multiple SARS-CoV-2 variants. The data reveals that while the monomeric SBP1 peptide has weak to no activity, its fusion constructs, particularly the tandem SBP1-1-Ig, exhibit significant neutralization, often in the picomolar range. The following table summarizes the half-maximal inhibitory concentrations (IC50) of different SBP1 constructs against various SARS-CoV-2 pseudoviruses.



| Construct              | Virus<br>Variant<br>(Spike<br>Protein) | IC50 (pM)                            | Cell Line  | Assay Type                    | Reference |
|------------------------|----------------------------------------|--------------------------------------|------------|-------------------------------|-----------|
| SBP1-lg<br>(LCB1-lg)   | D614G                                  | ~14                                  | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Alpha                                  | >1000                                | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Beta                                   | >1000                                | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Gamma                                  | >1000                                | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Delta                                  | ~20                                  | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Epsilon                                | ~15                                  | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-lg<br>(LCB1-lg)   | Omicron<br>(BA.1)                      | >1000                                | 293T-ACE2  | Pseudovirus<br>Neutralization | [1]       |
| SBP1-1-Ig<br>(Tandem)  | Omicron<br>(BA.5)                      | 3.5                                  | 293T-ACE2  | Pseudovirus<br>Neutralization | [2]       |
| SBP1 (control peptide) | Wuhan                                  | No antiviral<br>activity<br>reported | Vero cells | Not specified                 | [3]       |

## **Mechanism of Action: Blocking Viral Entry**

The SBP1 peptide is derived from the  $\alpha 1$  helix of the human angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2 into host cells.[4] The antiviral mechanism of SBP1 and its derivatives is based on competitive inhibition. By mimicking the ACE2 binding site, the peptide binds directly to the receptor-binding domain (RBD) of the viral



spike protein. This binding occludes the RBD, preventing its interaction with the host cell's ACE2 receptor and thereby blocking viral entry.[5][6]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Therapeutic Peptide Blocks SARS-CoV-2 Spike Protein Binding with Host Cell ACE2 Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Potential Peptide Inhibitor of SARS-CoV-2 Targeting its Entry into the Host Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SBP1 Peptide: A Comparative Analysis of Antiviral Efficacy Against SARS-CoV-2 Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411498#confirming-the-antiviral-activity-of-sbp1-peptide-in-different-viral-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com